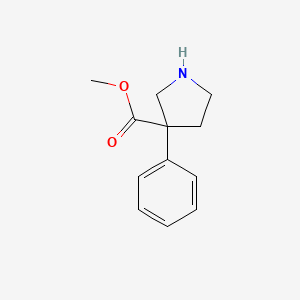![molecular formula C8H10ClF3N2O B1469492 [6-(2,2,2-Trifluoroethoxy)pyridin-3-yl]methanamine hydrochloride CAS No. 1373867-21-0](/img/structure/B1469492.png)
[6-(2,2,2-Trifluoroethoxy)pyridin-3-yl]methanamine hydrochloride
Vue d'ensemble
Description
[6-(2,2,2-Trifluoroethoxy)pyridin-3-yl]methanamine hydrochloride, also known as TFMPP, is a chemical compound that has been widely used in scientific research. TFMPP is a member of the phenylpiperazine family of compounds and is structurally similar to several other psychoactive substances.
Applications De Recherche Scientifique
Synthesis and Characterization
A pivotal area of application for [6-(2,2,2-Trifluoroethoxy)pyridin-3-yl]methanamine hydrochloride is in the synthesis and characterization of heterocyclic Schiff bases, which have demonstrated potential as anticonvulsant agents. These compounds are synthesized through condensation reactions, and their structures are confirmed using spectroscopy techniques. Some of these compounds have shown significant anticonvulsant activity, indicating their potential in medical research and pharmaceutical applications (Pandey & Srivastava, 2011).
Photocytotoxicity and Cellular Imaging
Iron(III) complexes incorporating variants of the subject compound have been investigated for their photocytotoxic properties and cellular imaging capabilities. These complexes, when exposed to red light, have shown remarkable photocytotoxicity in cancer cell lines by inducing apoptosis through the generation of reactive oxygen species. Their ability to be ingested by cells in the nucleus highlights their potential for therapeutic applications and as tools for cellular imaging (Basu et al., 2014).
Catalytic Activity and Ligand Exchange
The subject compound is also foundational in the development of pincer palladacycles, which exhibit catalytic activity and selectivity. These compounds undergo C–H bond activation and have been evaluated for their catalytic efficiency, showing good activity in various reactions. This area of research opens up possibilities for the compound's use in catalytic processes and the synthesis of complex molecules (Roffe et al., 2016).
Antibacterial Activity
Further expanding its utility, derivatives of this compound have been synthesized and shown to possess antibacterial activity. These findings indicate its potential for use in developing new antimicrobial agents, highlighting its significance in the field of medicinal chemistry (Reddy & Prasad, 2021).
Enhanced Cellular Uptake
Iron(III) complexes of a pyridoxal Schiff base, incorporating variations of the subject compound, have demonstrated enhanced cellular uptake with selectivity and remarkable photocytotoxicity. This suggests its potential for targeted cancer therapy, as these complexes show preferential uptake in cancer cells, leading to cell death upon light exposure. This research underscores the compound's applicability in designing more efficient and targeted therapeutic agents (Basu et al., 2015).
Propriétés
IUPAC Name |
[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2O.ClH/c9-8(10,11)5-14-7-2-1-6(3-12)4-13-7;/h1-2,4H,3,5,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIFQHHKBSBCJOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CN)OCC(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



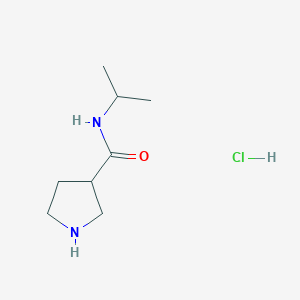
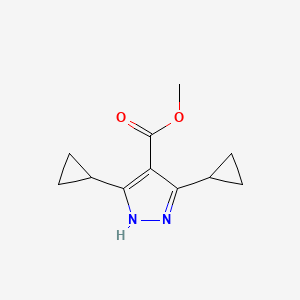
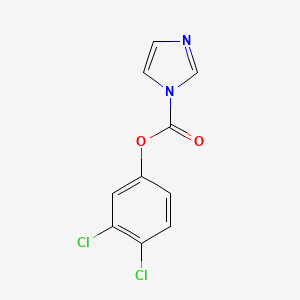
![2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]Cyclopentanol](/img/structure/B1469417.png)

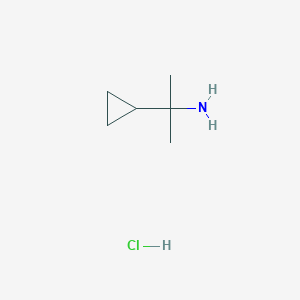

![4-[2-(4-Bromophenyl)-2-carboxy-ethyl]-benzoic acid methyl ester](/img/structure/B1469423.png)
![4-[2-(4-Bromo-phenyl)-2-methoxycarbonyl-ethyl]-benzoic acid tert-butyl ester](/img/structure/B1469424.png)



![1-Isopropyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1,3-dihydrobenzoimidazol-2-one](/img/structure/B1469431.png)
